molecular formula C14H15N3O3S2 B6523430 4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide CAS No. 852453-51-1

4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide

Cat. No.: B6523430
CAS No.: 852453-51-1
M. Wt: 337.4 g/mol
InChI Key: FCOZVWCLEPVVJO-UHFFFAOYSA-N
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Description

4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethoxy group, an imidazo[2,1-b][1,3]thiazole moiety, and a benzene sulfonamide structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide
  • 4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-carboxamide

Uniqueness

4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group, imidazo[2,1-b][1,3]thiazole core, and sulfonamide moiety collectively contribute to its potential as a versatile compound in various applications .

Biological Activity

4-ethoxy-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O3S2C_{14}H_{15}N_{3}O_{3}S_{2} with a molecular weight of approximately 337.42 g/mol. The structure includes:

  • Imidazo[2,1-b][1,3]thiazole core : This heterocyclic system contributes to the compound's biological activity.
  • Sulfonamide group : Known for its antibacterial properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial properties. For example:

  • Antitubercular Activity : In studies evaluating similar compounds, several imidazo derivatives demonstrated potent anti-tuberculosis activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .

Anticancer Potential

The imidazo[2,1-b][1,3]thiazole framework has been associated with anticancer activities:

  • Mechanism of Action : Compounds within this class have shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth and survival pathways .

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : Related studies have shown that imidazo[2,1-b]thiazole derivatives can selectively inhibit carbonic anhydrase (CA) isoforms with varying potencies . For instance, certain derivatives exhibited inhibition constants (K_i) in the micromolar range against hCA II.

Study 1: Synthesis and Evaluation

A study focused on synthesizing a series of imidazo[2,1-b][1,3]thiazole derivatives found that modifications to the aromatic rings significantly affected their biological activity. The introduction of electron-withdrawing groups enhanced antitubercular activity while electron-donating groups diminished it .

Study 2: Cytotoxicity Assessment

In cytotoxicity evaluations against human cancer cell lines, compounds structurally related to this compound showed low toxicity to normal cell lines while maintaining efficacy against cancer cells . This selectivity is crucial for therapeutic applications.

Data Summary Table

Biological Activity Findings
AntimicrobialPotent against Mycobacterium tuberculosis (MIC ~ 3.125 μg/mL)
AnticancerInhibits cancer cell proliferation; targets specific enzymes
Enzyme InhibitionSelectively inhibits carbonic anhydrase isoforms (K_i ~ 57.7–98.2 μM)
CytotoxicityLow toxicity towards normal cells; effective against cancer cells

Properties

IUPAC Name

4-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-2-20-12-3-5-13(6-4-12)22(18,19)15-9-11-10-17-7-8-21-14(17)16-11/h3-8,10,15H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOZVWCLEPVVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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